molecular formula C13H17BrO4 B8152667 (5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester

(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester

Cat. No.: B8152667
M. Wt: 317.17 g/mol
InChI Key: LQACBNJAUJEUQR-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a phenoxy group attached to an acetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then reacted with chloroacetic acid in the presence of a base to form (5-Bromo-2-methoxy-phenoxy)-acetic acid. Finally, esterification with tert-butyl alcohol under acidic conditions yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenoxy-acetic acid derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloro-phenoxy)-acetic acid tert-butyl ester
  • (5-Bromo-2-methoxy-phenoxy)-propionic acid tert-butyl ester
  • (5-Bromo-2-methoxy-phenoxy)-butyric acid tert-butyl ester

Uniqueness

(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .

Properties

IUPAC Name

tert-butyl 2-(5-bromo-2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-17-11-7-9(14)5-6-10(11)16-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQACBNJAUJEUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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